
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine is an organic compound that belongs to the class of styryl derivatives. These compounds are characterized by the presence of a styryl group, which is a vinyl group attached to a benzene ring. The compound’s structure includes a bromine atom, a methoxy group, and a nitro group attached to the benzene ring, along with a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Styryl Formation: The formation of the styryl group through a reaction such as the Wittig reaction.
Pyrrolidine Addition: The final step involves the addition of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions, using catalysts and specific reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have applications in drug development and therapeutic research.
Industry: Could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action for (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine
- (E)-1-(6-Chloro-3-methoxy-2-nitrostyryl)pyrrolidine
- (E)-1-(6-Bromo-3-ethoxy-2-nitrostyryl)pyrrolidine
Properties
Molecular Formula |
C13H15BrN2O3 |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
1-[(E)-2-(6-bromo-3-methoxy-2-nitrophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H15BrN2O3/c1-19-12-5-4-11(14)10(13(12)16(17)18)6-9-15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3/b9-6+ |
InChI Key |
WOJZGIQXCFINCX-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)Br)/C=C/N2CCCC2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=CN2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



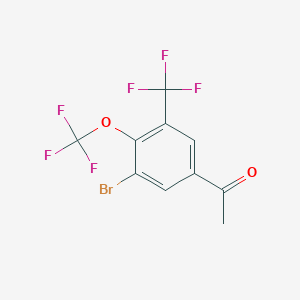
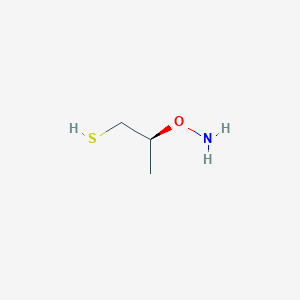
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
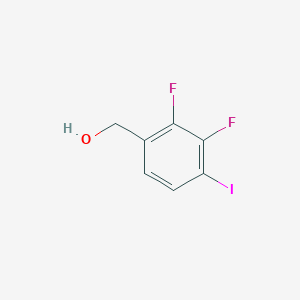



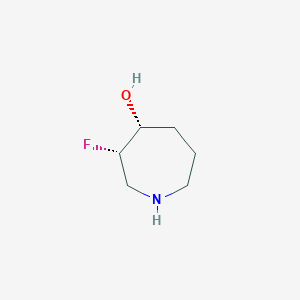
![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)
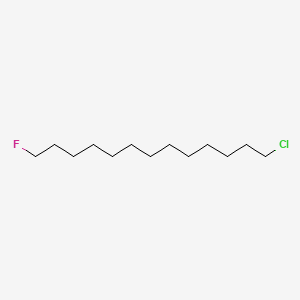
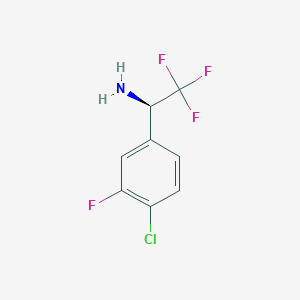
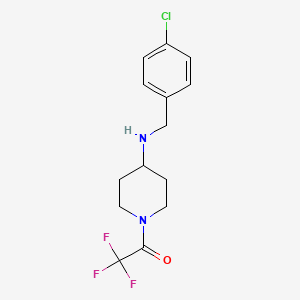
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
